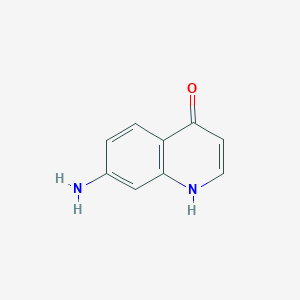

7-Aminoquinolin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWFHAGOHIYPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434068 | |

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027189-62-3 | |

| Record name | 7-Aminoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 7-Aminoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Aminoquinolin-4-ol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted characterization parameters based on established chemical principles and data from analogous compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of amino and hydroxyl groups at various positions on the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. 7-Aminoquinolin-4-ol, a bifunctional quinoline derivative, represents a promising but underexplored molecule for potential applications in drug discovery and materials science. This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis of 7-Aminoquinolin-4-ol

A feasible and efficient synthetic route to 7-Aminoquinolin-4-ol involves a two-step process commencing with the synthesis of the intermediate, 7-nitroquinolin-4-ol, followed by its reduction to the target amino compound.

Step 1: Synthesis of 7-Nitroquinolin-4-ol

The synthesis of the nitro-intermediate can be achieved via a cyclization reaction, such as the Conrad-Limpach reaction, between 3-nitroaniline and a suitable three-carbon synthon like diethyl malonate or ethyl acetoacetate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of 3-nitroaniline with two equivalents of diethyl malonate.

-

Heating: Heat the reaction mixture at 150°C for 2 hours.

-

Cyclization: Allow the mixture to cool to approximately 100°C and slowly add an excess of a high-boiling point solvent, such as Dowtherm A, to serve as a heat transfer agent. Heat the mixture to 250°C for 30 minutes to facilitate the cyclization.

-

Isolation and Purification: Cool the reaction mixture to room temperature, which should induce the precipitation of the product. Collect the solid by vacuum filtration, wash with a suitable solvent like ethanol or diethyl ether to remove unreacted starting materials and byproducts. The crude 7-nitroquinolin-4-ol can be further purified by recrystallization.

Step 2: Reduction of 7-Nitroquinolin-4-ol to 7-Aminoquinolin-4-ol

The final step involves the reduction of the nitro group to an amino group. A common and effective method for this transformation is the use of sodium dithionite.

Experimental Protocol:

-

Dissolution: Suspend the synthesized 7-nitroquinolin-4-ol in a mixture of water and a co-solvent such as ethanol or methanol in a round-bottom flask.

-

Reduction: Heat the suspension to a gentle reflux and add an excess of sodium dithionite portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Adjust the pH to basic (pH 8-9) using a suitable base, such as sodium carbonate, to precipitate the product.

-

Isolation and Purification: Collect the precipitated 7-Aminoquinolin-4-ol by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Characterization of 7-Aminoquinolin-4-ol

The structural confirmation and purity assessment of the synthesized 7-Aminoquinolin-4-ol would be conducted using standard analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Predicted Physicochemical and Spectroscopic Data

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.0-8.2 (d, 1H, H5), 7.0-7.2 (d, 1H, H2), 6.8-7.0 (dd, 1H, H6), 6.6-6.8 (d, 1H, H8), 5.8-6.0 (d, 1H, H3), 5.5-5.7 (s, 2H, NH₂), 11.0-12.0 (s, 1H, OH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 175-180 (C4), 145-150 (C7), 140-145 (C8a), 135-140 (C2), 125-130 (C5), 120-125 (C4a), 115-120 (C6), 105-110 (C8), 100-105 (C3) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H and O-H stretching), 1640-1620 (C=O stretching), 1600-1580 (C=C aromatic stretching), 1550-1530 (N-H bending) |

| Mass Spectrometry (ESI+) | m/z 161.07 [M+H]⁺ |

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Spectroscopic Profile of 7-Aminoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 7-Aminoquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data for 7-Aminoquinolin-4-ol in public databases, this document also presents data for the closely related isomer, 5-Amino-8-hydroxyquinoline, to serve as a valuable reference. The guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of quinoline derivatives. Furthermore, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram. This document is intended to be a resource for researchers engaged in the synthesis, characterization, and application of substituted quinolines.

Introduction

7-Aminoquinolin-4-ol, also known as 7-amino-4-hydroxyquinoline, is a heterocyclic organic compound. As a derivative of the quinoline scaffold, which is a core structure in many biologically active compounds, 7-Aminoquinolin-4-ol holds potential for investigation in drug discovery and development. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of such novel compounds. This guide aims to collate and present the key spectroscopic data relevant to its characterization.

Spectroscopic Data

The following sections summarize the anticipated and available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

No experimentally verified ¹H NMR data for 7-Aminoquinolin-4-ol was found in the searched databases.

¹³C NMR (Carbon NMR) Data

No experimentally verified ¹³C NMR data for 7-Aminoquinolin-4-ol was found in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Anticipated IR Absorption Bands for 7-Aminoquinolin-4-ol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3300 | O-H (phenol) and N-H (amine) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1650-1500 | C=C and C=N (aromatic rings) | Stretching |

| 1300-1000 | C-N and C-O | Stretching |

| 900-675 | Aromatic C-H | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for 5-Amino-8-hydroxyquinoline

The following data is for the isomer 5-Amino-8-hydroxyquinoline, as found in the NIST database.[1]

| m/z | Interpretation |

| 160 | Molecular ion [M]⁺ |

| 132 | Loss of CO |

| 131 | Loss of HCN from the pyridine ring |

| 104 | Further fragmentation |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the quinoline derivative.

Materials and Equipment:

-

Sample of the quinoline derivative (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Add a small drop of TMS as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is commonly used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective protons. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

IR Spectroscopy

Objective: To identify the functional groups present in the quinoline derivative.

Materials and Equipment:

-

Sample of the quinoline derivative (solid)

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.[2]

-

Spatula

-

Ethanol or acetone for cleaning

Procedure (using ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

Procedure (using KBr pellet):

-

Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.[3]

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the quinoline derivative.

Materials and Equipment:

-

Sample of the quinoline derivative

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using EI-MS):

-

Sample Introduction: Introduce the sample into the ion source. For volatile compounds, this can be done via a heated probe or a gas chromatograph inlet.[4][5]

-

Ionization: Bombard the sample molecules with a high-energy electron beam to induce ionization, typically forming a radical cation (molecular ion).[4][5]

-

Acceleration: Accelerate the resulting ions into the mass analyzer using an electric field.

-

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a magnetic or electric field.

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 7-Aminoquinolin-4-ol.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the relationship between the different spectroscopic techniques and the type of information they provide for structural elucidation.

Caption: The relationship between spectroscopic techniques and the structural information derived from them.

References

- 1. 5-Amino-8-hydroxyquinoline | C9H8N2O | CID 416002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emeraldcloudlab.com [emeraldcloudlab.com]

- 3. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

biological activity of 7-Aminoquinolin-4-ol derivatives

An In-depth Technical Guide on the Biological Activity of 7-Aminoquinolin-4-ol Derivatives

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on the biological activities of 7-Aminoquinolin-4-ol derivatives and their predominant tautomeric form, 7-Amino-4-quinolones. These compounds have emerged as significant candidates in drug discovery, demonstrating promising anticancer and antimicrobial properties. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships. It includes quantitative biological activity data, detailed experimental protocols for key assays, and visualizations of cellular pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to the 7-Aminoquinolin-4-ol Scaffold

Quinoline is a heterocyclic aromatic compound composed of a fused benzene and pyridine ring. Derivatives of this scaffold are known to exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1] The specific focus of this guide, the 7-Aminoquinolin-4-ol core, is characterized by an amino group at the 7-position and a hydroxyl group at the 4-position.

This structure exists in a tautomeric equilibrium with its keto form, 7-Aminoquinolin-4(1H)-one, commonly referred to as a 7-amino-4-quinolone. In the scientific literature and for the purpose of biological activity, the 4-quinolone form is the more prevalently studied and stable tautomer. Therefore, this guide will primarily refer to the scaffold as 7-amino-4-quinolone while acknowledging its relationship to the 7-aminoquinolin-4-ol form. The strategic placement of the amino group and the 4-oxo functionality makes this scaffold a versatile platform for developing targeted therapeutic agents, primarily in the fields of oncology and microbiology.

General Synthesis Strategy

The synthesis of the 7-amino-4-quinolone core is often achieved through established methods of heterocyclic chemistry. A common and effective approach is the Conrad-Limpach reaction, which involves the condensation of a substituted aniline (in this case, a benzene-1,3-diamine derivative) with a β-ketoester, followed by thermal cyclization. Subsequent modifications can be made to the core structure to generate a library of derivatives.

Caption: General workflow for the synthesis of the 7-amino-4-quinolone scaffold.

Anticancer Activity

Derivatives of the 7-amino-4-quinolone scaffold have demonstrated significant potential as anticancer agents. Studies on compounds such as 7-amino-4-methylquinolin-2(1H)-one have shown selective cytotoxicity against various cancer cell lines.[2][3] The mechanism of action often involves the induction of cell cycle arrest and apoptosis, leading to the inhibition of tumor cell proliferation.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory (GI₅₀) values for representative 4-aminoquinoline derivatives against various breast cancer cell lines.

| Compound ID | Core Structure | R Group (Substitution) | Target Cell Line | Activity (GI₅₀, µM) | Citation |

| VR23 (13) | 7-chloro-4-piperazinyl-quinoline | 2,4-dinitrophenylsulfonyl | MDA-MB468 | Effective¹ | [4] |

| 33 | 7-chloro-4-aminoquinoline sulfonamide | thiophenyl-2-carboxylic acid methyl ester | MDA-MB231 | 5.97 | [4] |

| 33 | 7-chloro-4-aminoquinoline sulfonamide | thiophenyl-2-carboxylic acid methyl ester | MDA-MB468 | 4.18 | [4] |

| 33 | 7-chloro-4-aminoquinoline sulfonamide | thiophenyl-2-carboxylic acid methyl ester | MCF7 | 4.22 | [4] |

| CA-4 Analog (65) | 7-tert-butyl-quinoline | 3-hydroxy-4-methoxyphenyl | MCF-7 | 0.02 - 0.04 | [5] |

| Pyrroloquinolinone (47) | 7-phenyl-pyrrolo[3,2-f]quinolin-9-one | Varies | Human Leukemia | 0.45 | [5] |

¹Specific GI₅₀ value not provided in the abstract, but compound was identified as the most desirable in the series, with up to 17.6-fold higher selectivity for cancer cells over non-cancer cells.[4]

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 7-amino-4-quinolone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀/GI₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization: Proposed Anticancer Mechanism

Caption: Proposed mechanism of action for anticancer 7-amino-4-quinolone derivatives.

Antimicrobial Activity

The quinolone scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. While research on the specific 7-amino-4-quinolone core is emerging, related structures with substitutions at the 7-position (e.g., 7-methoxy) have shown potent antimicrobial and antibiofilm activities.[6] These compounds are often effective against both Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for 7-methoxyquinoline derivatives against pathogenic microbes.

| Compound ID | Core Structure | R Group (Sulfonamide Moiety) | Target Organism | Activity (MIC, µg/mL) | Citation |

| 3l | 4-amino-7-methoxyquinoline | Sulfamethazine | E. coli | 7.812 | [6] |

| 3l | 4-amino-7-methoxyquinoline | Sulfamethazine | C. albicans | 31.125 | [6] |

| QQ2 | Quinolinequinone | 4-chloro-3-trifluoromethyl-phenylamino | Staphylococcus spp. | 1.22 - 9.76 | [7] |

| QQ6 | Quinolinequinone | 3,5-bis(trifluoromethyl)-phenylamino | Staphylococcus spp. | 2.44 - 9.76 | [7] |

| Hybrid 19 | 5-chloro-8-hydroxyquinoline | Ciprofloxacin | S. aureus (Resistant) | 4 - 16 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.

Visualization: Proposed Antimicrobial Mechanism

Caption: Proposed mechanism of bacterial cell membrane disruption by quinolone derivatives.

Conclusion and Future Perspectives

The 7-aminoquinolin-4-ol scaffold and its tautomer, 7-amino-4-quinolone, represent a "privileged structure" in medicinal chemistry. The derivatives of this core exhibit a compelling range of biological activities, most notably in the areas of anticancer and antimicrobial research. The presence of the amino group at the 7-position provides a crucial handle for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on expanding the library of derivatives to further probe the structure-activity relationships, particularly concerning substitutions on the 7-amino group and at other positions on the quinoline ring. Investigating dual-action compounds that possess both anticancer and antimicrobial properties could lead to novel therapies. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets such as protein kinases or bacterial enzymes, will be critical for advancing these promising compounds from preclinical research into clinical development.

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 7-Aminoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the known and predicted physicochemical properties of 7-Aminoquinolin-4-ol. It is important to note that experimentally determined data for this specific compound (CAS: 1027189-62-3) is limited in publicly available scientific literature. Therefore, this guide also includes comparative data from structurally similar compounds and outlines general experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

7-Aminoquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O.[1] Its structure suggests potential for hydrogen bonding, aromatic stacking, and acid-base interactions, all of which are critical for its behavior in biological and chemical systems.

Data Summary

The following table summarizes the available and comparative physicochemical data for 7-Aminoquinolin-4-ol and related compounds.

| Property | 7-Aminoquinolin-4-ol | 7-Aminoquinoline (Comparative) | 3-Aminoquinolin-4-ol (Comparative) |

| CAS Number | 1027189-62-3 | 580-19-8[2] | 129377-66-8[3] |

| Molecular Formula | C₉H₈N₂O[1] | C₉H₈N₂[2] | C₉H₈N₂O[3] |

| Molecular Weight | 160.17 g/mol [1][4] | 144.17 g/mol [2] | 160.17 g/mol [3] |

| Melting Point | Data not available | 93-96 °C | Data not available |

| Boiling Point | Data not available | 266.6 °C at 760 mmHg | Data not available |

| Solubility | Data not available | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[5] | Data not available |

| pKa | Data not available | Data not available in searched literature | Data not available |

| logP (Computed) | Data not available | 1.5[2] | 1.1[3] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable physicochemical data. The following are generalized protocols applicable to quinoline derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[6][7]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 1 mM 7-Aminoquinolin-4-ol) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place a known volume of the test compound solution into a thermostatted titration vessel.

-

If the compound is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[7]

-

Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[6]

-

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The shake-flask method is a common technique to determine equilibrium solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

-

Equilibration:

-

Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Data Interpretation:

-

The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

-

The pH-solubility profile provides valuable insights into the ionization behavior of the compound.

-

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving 7-Aminoquinolin-4-ol have been documented in the reviewed literature, the 4-aminoquinoline scaffold is a well-established pharmacophore with diverse biological activities.

-

Antimalarial Activity: Derivatives of 4-aminoquinoline, such as chloroquine and amodiaquine, have been cornerstone antimalarial drugs.[8]

-

Anticancer Activity: The aminoquinoline core has been investigated for its anticancer properties. Some 4-aminoquinoline derivatives have been shown to target the HIF-1α signaling pathway, which is crucial for tumor survival under hypoxic conditions.[9]

-

Neuroprotective Effects: Certain 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1). This receptor is essential for the development and survival of midbrain dopamine neurons, making it a promising target for neuroprotective therapies in Parkinson's disease.[10]

Given its structural similarity to these biologically active molecules, 7-Aminoquinolin-4-ol could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. 7-AMINOQUINOLIN-4-OL | CAS#:1027189-62-3 | Chemsrc [chemsrc.com]

- 2. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 9. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

7-Aminoquinolin-4-ol (CAS 1027189-62-3): A Technical Overview of a Sparsely Documented Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-4-ol, identified by the CAS number 1027189-62-3, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals. This document aims to provide a comprehensive technical guide on 7-Aminoquinolin-4-ol. However, it is crucial to note that publicly available information on this specific isomer is exceedingly limited. While the broader class of aminoquinolines has been extensively studied, 7-Aminoquinolin-4-ol remains a largely uncharacterized research chemical. This guide will summarize the available data and provide context based on related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1027189-62-3 | N/A |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Canonical SMILES | C1=CC2=C(C=C1N)N=CC=C2O | N/A |

| InChI Key | Not available | N/A |

| Appearance | Not available | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of 7-Aminoquinolin-4-ol (CAS 1027189-62-3) is not described in the accessible scientific literature. However, general synthetic strategies for substituted quinolinols can be inferred from the literature on related compounds. A plausible synthetic approach could involve the cyclization of an appropriately substituted aniline derivative.

Hypothetical Synthetic Workflow:

The following diagram illustrates a generalized and hypothetical workflow for the synthesis of a substituted quinolinol, which could potentially be adapted for 7-Aminoquinolin-4-ol. This is a conceptual representation and has not been experimentally validated for this specific compound.

Tautomerism in 7-Aminoquinolin-4-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinolin-4-ol, a substituted quinoline, is a molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the 4-quinolone scaffold in numerous therapeutic agents. A critical, yet often overlooked, aspect of its molecular character is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of the potential tautomeric forms of 7-Aminoquinolin-4-ol, drawing upon established principles from analogous quinoline systems. While direct experimental and computational data for this specific molecule are not extensively available in the current literature, this document extrapolates from studies on closely related 4-hydroxyquinolines and 7-aminoquinolines to predict its tautomeric behavior. This guide covers the principal tautomeric forms, the key factors influencing their equilibrium, and the experimental and computational methodologies employed for their characterization.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In heterocyclic chemistry, particularly in molecules possessing both amine and hydroxyl functionalities on a quinoline ring system, several types of tautomerism can occur. For 7-Aminoquinolin-4-ol, two primary tautomeric equilibria are of interest: the keto-enol and the amino-imino tautomerism. Understanding the predominant tautomeric form is crucial as it significantly influences the molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capabilities, and ultimately its biological activity and pharmacokinetic profile.

Potential Tautomeric Forms of 7-Aminoquinolin-4-ol

Based on the structural features of 7-Aminoquinolin-4-ol, three principal tautomeric forms can be postulated to exist in equilibrium.

-

Amino-Enol Form (7-Amino-4-hydroxyquinoline): This form contains a hydroxyl group at the 4-position and an amino group at the 7-position.

-

Amino-Keto Form (7-Amino-1H-quinolin-4-one): This tautomer features a ketone at the 4-position and an amino group at the 7-position. Studies on various 4-hydroxyquinoline derivatives have consistently shown that the keto form is generally the more stable and, therefore, the predominant tautomer.[1][2][3]

-

Imino-Keto Form (7-Imino-1,7-dihydroquinolin-4-one): This form arises from the migration of a proton from the amino group to the quinoline ring nitrogen, resulting in an imine at the 7-position and a ketone at the 4-position. The relative stability of this form is influenced by factors such as aromaticity and intramolecular hydrogen bonding.

The equilibrium between these forms can be influenced by the solvent, pH, and temperature.

References

The Silent Emergence of a Quinoline Core: An In-depth Technical Guide to the Early Discovery and History of 7-Aminoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, most notably for its foundational role in the development of antimalarial drugs. While compounds like chloroquine and quinine are well-documented historical triumphs, the origins of many other quinoline derivatives are less clearly defined. This technical guide delves into the early discovery and history of a specific, yet significant, member of this family: 7-Aminoquinolin-4-ol. Due to a lack of definitive primary literature pinpointing its initial synthesis, this guide reconstructs a plausible historical context and early synthetic pathways based on the prevalent chemical methodologies of the era, alongside a review of modern synthetic approaches.

The quest for synthetic antimalarials in the early 20th century spurred extensive research into quinoline chemistry. Following the isolation of quinine from cinchona bark in 1820, chemists sought to replicate and improve upon its therapeutic properties. This led to the exploration of a vast chemical space of substituted quinolines, with variations in the position and nature of functional groups. It is within this fervent period of discovery that the synthesis of numerous amino and hydroxy substituted quinolines, including likely precursors to 7-Aminoquinolin-4-ol, was undertaken.

Plausible Early Synthetic Pathways

The early synthesis of the quinoline core was dominated by several named reactions. These methods, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors, provided a versatile toolkit for accessing a wide array of quinoline derivatives. Based on the common starting materials and reaction mechanisms of the time, a probable historical route to 7-Aminoquinolin-4-ol can be postulated.

A likely approach would have involved a variation of the Combes quinoline synthesis or the Conrad-Limpach reaction . A hypothetical pathway starting from a suitably substituted aniline, such as m-phenylenediamine or a protected derivative, is outlined below.

Experimental Protocols (Hypothetical Reconstruction)

Step 1: Condensation of 3-Aminophenol with Diethyl Malonate A mixture of 3-aminophenol and diethyl malonate would be heated, likely without a solvent, to drive the condensation reaction and form the corresponding enamine intermediate.

Step 2: Thermal Cyclization The resulting enamine would then be heated to a high temperature (typically >250 °C) in a high-boiling point solvent like diphenyl ether to induce cyclization, forming the quinoline ring system.

Step 3: Hydrolysis and Decarboxylation The ester group at the 3-position would be hydrolyzed using either acidic or basic conditions, followed by decarboxylation upon heating to yield 7-hydroxy-4-quinolinol.

Step 4 & 5: Nitration and Subsequent Reduction Introduction of the amino group at the 7-position would likely have been achieved through nitration followed by reduction. However, directing nitration specifically to the 7-position on the 4-hydroxyquinoline core would have been challenging and likely would have produced a mixture of isomers. A more controlled approach would involve starting with an aniline already containing a nitro group that could be protected and later reduced.

Modern Synthetic Approaches

Contemporary methods for the synthesis of substituted quinolines offer greater control and efficiency. A common modern strategy to synthesize 7-Aminoquinolin-4-ol would likely involve the construction of the quinoline ring with the desired functional groups already in place or introduced through more selective modern reactions.

Key Modern Experimental Protocol: Buchwald-Hartwig Amination

A plausible modern synthesis would utilize a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce the amino group. This method offers high selectivity and functional group tolerance.

General Procedure: To a solution of a 7-bromo-4-hydroxyquinoline derivative (with the hydroxyl group potentially protected) in an appropriate solvent (e.g., toluene, dioxane), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a biarylphosphine), a base (e.g., sodium tert-butoxide), and an amine source (e.g., benzophenone imine, followed by hydrolysis) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After workup and purification, the protecting groups are removed to yield 7-Aminoquinolin-4-ol.

Quantitative Data

Due to the scarcity of early literature on 7-Aminoquinolin-4-ol, a comprehensive table of its physical and chemical properties from that era is not available. However, for context, the table below includes data for the closely related and historically significant antimalarial, 7-chloro-4-aminoquinoline, which would have been studied contemporaneously.

| Property | Value (for 7-chloro-4-aminoquinoline) |

| Molecular Formula | C₉H₇ClN₂ |

| Molar Mass | 178.62 g/mol |

| Melting Point | 148-151 °C |

| Appearance | White to pale yellow crystalline powder |

Conclusion

While the precise moment of the first synthesis of 7-Aminoquinolin-4-ol remains obscured by the passage of time and the sheer volume of early 20th-century chemical research, its structural motifs are deeply rooted in the historical quest for synthetic antimalarials. The plausible early synthetic pathways, reconstructed from the foundational reactions of quinoline chemistry, highlight the ingenuity and the limitations of the era's synthetic chemists. In contrast, modern synthetic methods provide a testament to the advancements in chemical selectivity and efficiency. This guide, by contextualizing the likely origins and outlining contemporary synthetic strategies, provides a valuable resource for researchers and professionals in the field of drug discovery and development, underscoring the enduring legacy of the quinoline core in medicinal chemistry.

A Theoretical and Computational Investigation of 7-Aminoquinolin-4-ol: A Methodological Whitepaper

Disclaimer: As of late 2025, specific theoretical and computational studies focused exclusively on 7-Aminoquinolin-4-ol are not extensively available in peer-reviewed literature. This document, therefore, serves as a methodological guide, outlining a comprehensive research framework for investigating the electronic, structural, and spectroscopic properties of 7-Aminoquinolin-4-ol. The presented data is illustrative and intended to exemplify the expected outcomes of such a study.

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. 7-Aminoquinolin-4-ol, a specific analogue, holds potential for further drug development, necessitating a detailed understanding of its molecular characteristics. This whitepaper outlines a robust theoretical and computational workflow to elucidate the properties of 7-Aminoquinolin-4-ol, providing a roadmap for researchers in drug design and computational chemistry.

Molecular Structure and Computational Workflow

A logical first step in the computational analysis of a molecule like 7-Aminoquinolin-4-ol is to determine its optimized geometry and predict its spectroscopic properties. The following diagram illustrates a typical workflow for such a study.

Caption: A typical workflow for the computational analysis of 7-Aminoquinolin-4-ol.

Methodology

Computational Details

All theoretical calculations would be performed using a quantum chemical software package such as Gaussian. The molecular geometry of 7-Aminoquinolin-4-ol would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure would be confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational frequency calculation.

Spectroscopic Predictions

-

Vibrational Spectroscopy: Harmonic vibrational frequencies would be calculated at the same level of theory to predict the infrared (IR) and Raman spectra.

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method would be employed to predict the 1H and 13C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to simulate the electronic absorption spectrum and analyze the nature of electronic transitions.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data that could be expected from the proposed computational studies.

Table 1: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(N-H) stretch (amino) | 3450 | High | Medium | Asymmetric stretch |

| ν(N-H) stretch (amino) | 3350 | High | Medium | Symmetric stretch |

| ν(O-H) stretch (hydroxyl) | 3200 | High | Low | O-H stretch |

| ν(C=C) stretch (quinoline) | 1620 | Medium | High | Aromatic ring stretch |

| δ(N-H) bend (amino) | 1590 | High | Medium | N-H scissoring |

| δ(O-H) bend (hydroxyl) | 1410 | Medium | Low | O-H in-plane bend |

Table 2: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted 1H Shift | Predicted 13C Shift |

| H2 | 7.90 | - |

| C2 | - | 148.5 |

| C3 | - | 110.2 |

| H3 | 6.85 | - |

| C4 | - | 175.0 (C-OH) |

| C4a | - | 140.1 |

| H5 | 7.50 | - |

| C5 | - | 121.8 |

| H6 | 7.20 | - |

| C6 | - | 128.9 |

| C7 | - | 145.3 (C-NH2) |

| C8 | - | 115.6 |

| H8 | 7.05 | - |

| C8a | - | 149.2 |

Table 3: Predicted Electronic Transitions (TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.15 | HOMO → LUMO |

| S0 → S2 | 4.13 | 300 | 0.22 | HOMO-1 → LUMO |

| S0 → S3 | 4.77 | 260 | 0.35 | HOMO → LUMO+1 |

Molecular Interaction Studies

To explore the potential of 7-Aminoquinolin-4-ol as a drug candidate, molecular docking studies can be performed. This involves simulating the interaction of the molecule with a biological target, such as an enzyme or receptor.

Caption: A generalized workflow for molecular docking studies of 7-Aminoquinolin-4-ol.

Conclusion

This whitepaper presents a comprehensive theoretical and computational framework for the detailed investigation of 7-Aminoquinolin-4-ol. The proposed methodologies, from DFT calculations to molecular docking, would provide invaluable insights into its electronic, structural, and interactive properties. The illustrative data underscores the depth of information that can be obtained, which is crucial for guiding future experimental work and accelerating the drug discovery process. The application of these computational techniques is essential for a modern, rational approach to drug design and development.

Application Notes and Protocols for 7-Aminoquinolin-4-ol in Fluorescence Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectral Properties

While specific experimental spectral data for 7-Aminoquinolin-4-ol is not widely published, we can estimate its properties based on similar aminoquinoline and hydroxyquinoline compounds. The following table summarizes these estimated and known properties.

| Property | Value/Range | Citation |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Estimated Excitation Max (λex) | 340 - 360 nm | |

| Estimated Emission Max (λem) | 440 - 480 nm | |

| Reactive Group | Primary Amine (-NH₂) | |

| Target Functional Groups | Activated Esters (e.g., NHS esters), Isothiocyanates, Aldehydes (via reductive amination) |

Proposed Experimental Protocols

Due to the lack of specific published protocols for 7-Aminoquinolin-4-ol, the following are proposed methods based on well-established bioconjugation techniques. Researchers should perform small-scale pilot experiments to optimize these conditions for their specific application.

Protocol 1: Two-Step Labeling of Proteins via Activation of 7-Aminoquinolin-4-ol to an Isothiocyanate

This protocol first converts the primary amine of 7-Aminoquinolin-4-ol into a more reactive isothiocyanate group, which can then efficiently label primary amines (e.g., lysine residues) on a target protein.

Materials:

-

7-Aminoquinolin-4-ol

-

Thiophosgene or a thiophosgene equivalent (e.g., phenyl chlorothionoformate)[1][2]

-

Anhydrous, amine-free solvent (e.g., Dichloromethane, Toluene)

-

Protein to be labeled in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Quenching reagent (e.g., Tris or glycine buffer)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

Step 1: Synthesis of 7-Isothiocyanatoquinolin-4-ol (A-ITC)

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-Aminoquinolin-4-ol in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Slowly add the thiophosgene or its equivalent to the stirred solution at 0°C.[3]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting 7-Isothiocyanatoquinolin-4-ol (A-ITC) by column chromatography.

-

Confirm the structure of the activated fluorophore by mass spectrometry and NMR.

Step 2: Protein Labeling with A-ITC

-

Dissolve the target protein in the labeling buffer at a concentration of 1-10 mg/mL.

-

Dissolve the purified A-ITC in an anhydrous, water-miscible solvent like DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the A-ITC solution to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM.

-

Remove the unreacted A-ITC and byproducts by passing the reaction mixture through a size-exclusion chromatography column.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its estimated λex).

Protocol 2: One-Step Labeling of Proteins using EDC/NHS Chemistry

This protocol activates the carboxyl groups on a protein (e.g., aspartic and glutamic acid residues) to form NHS esters, which then react with the primary amine of 7-Aminoquinolin-4-ol.

Materials:

-

7-Aminoquinolin-4-ol

-

Protein to be labeled

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

-

Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

-

Immediately remove excess EDC and NHS using a desalting column equilibrated with the Reaction Buffer.

-

Dissolve 7-Aminoquinolin-4-ol in a minimal amount of DMSO and add it to the activated protein solution (a 20- to 50-fold molar excess is recommended).

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

-

Purify the labeled protein conjugate using size-exclusion chromatography.

-

Characterize the conjugate by determining the degree of labeling.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed labeling protocols.

| Parameter | Protocol 1 (Isothiocyanate) | Protocol 2 (EDC/NHS) |

| Target Functional Group | Primary Amines (Lysine, N-terminus) | Carboxyl Groups (Aspartate, Glutamate) |

| Fluorophore State | Activated (Isothiocyanate) | Unmodified |

| Protein State | Unmodified | Activated (NHS-Ester) |

| Reaction pH | 8.5 - 9.0 | Activation: 6.0, Conjugation: 7.2-7.5 |

| Molar Excess of Fluorophore | 10- to 20-fold | 20- to 50-fold |

| Typical Reaction Time | 1-2 hours at RT or overnight at 4°C | 2 hours at RT |

| Linkage Formed | Thiourea | Amide |

Signaling Pathways and Applications

Once successfully conjugated to a biomolecule of interest (e.g., an antibody, enzyme, or nucleic acid), 7-Aminoquinolin-4-ol-labeled probes can be utilized in a variety of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of the labeled biomolecule within cells.

-

Flow Cytometry: Identifying and sorting cells based on the presence of the labeled biomolecule on the cell surface.

-

Immunoassays (e.g., ELISA, Western Blotting): Detecting and quantifying the target molecule.

The specific signaling pathways that can be investigated depend entirely on the biomolecule to which the fluorophore is attached. For example, if conjugated to an antibody that targets a specific cell surface receptor, the probe could be used to study receptor internalization and downstream signaling events.

Conclusion

7-Aminoquinolin-4-ol presents a promising, yet underexplored, scaffold for the development of fluorescent probes. The protocols and data presented here provide a foundational guide for researchers to begin exploring its potential in their own work. It is crucial to reiterate that these are proposed methods, and optimization will be necessary. Future work should focus on experimentally determining the spectral properties of 7-Aminoquinolin-4-ol and its biomolecular conjugates to validate its efficacy as a fluorescent label.

References

Application Notes and Protocols: 7-Aminoquinolin-4-ol for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a fundamental heterocyclic structure present in a wide array of biologically active compounds and fluorescent probes. While extensive research has been conducted on derivatives such as 7-chloroquinoline and 8-hydroxyquinoline for therapeutic purposes, the direct application of 7-Aminoquinolin-4-ol as a fluorescent probe in cellular imaging is an emerging area with significant potential. Its intrinsic fluorescence is attributed to the conjugated ring system, which can be modulated by the local microenvironment.

These application notes provide a comprehensive overview of the prospective use of 7-Aminoquinolin-4-ol in cellular imaging, drawing upon the established characteristics of the broader quinoline family. The protocols and data presented herein are foundational and intended to serve as a starting point for researchers developing novel imaging agents based on this scaffold.

Potential Applications in Cellular Imaging

Based on the known properties of quinoline derivatives, 7-Aminoquinolin-4-ol holds promise in several key areas of cellular imaging:

-

Lysosomal Staining: The basic nitrogen atoms in the quinoline ring can become protonated in acidic organelles like lysosomes, leading to accumulation and enhanced fluorescence, making it a potential candidate for a lysosomal stain.

-

Metal Ion Sensing: The amino and hydroxyl groups can act as a chelation site for various metal ions. Binding of specific ions could modulate the fluorescence properties of the molecule, enabling the detection and quantification of intracellular metal ions.

-

pH Sensing: The fluorescence of 7-Aminoquinolin-4-ol is likely to be sensitive to pH changes due to the presence of ionizable amino and hydroxyl groups. This property can be exploited for mapping intracellular pH gradients.

-

Backbone for Targeted Probes: The amino group serves as a convenient handle for chemical modification, allowing for the conjugation of 7-Aminoquinolin-4-ol to other molecules (e.g., peptides, antibodies, or small molecule ligands) to create targeted fluorescent probes for specific cellular components or proteins.

Data Presentation: Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of 7-Aminoquinolin-4-ol based on the characteristics of similar quinoline-based fluorophores. These values are estimates and should be experimentally determined for the specific application.

| Property | Expected Value | Notes |

| Excitation Maximum (λex) | 340 - 380 nm | May shift depending on solvent polarity and pH. |

| Emission Maximum (λem) | 440 - 480 nm (Blue) | Likely to exhibit a significant Stokes shift. The emission wavelength can be influenced by the cellular environment and binding to intracellular targets. |

| Quantum Yield (Φ) | 0.1 - 0.4 | Highly dependent on the solvent and local environment. Binding to macromolecules or sequestration in hydrophobic pockets may enhance the quantum yield. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | A reasonable estimate for a quinoline-based fluorophore. |

| Photostability | Moderate | Quinoline-based dyes often exhibit moderate photostability. The use of antifade reagents is recommended for prolonged imaging sessions. |

Experimental Protocols

Protocol 1: General Staining of Live Cells with 7-Aminoquinolin-4-ol

This protocol outlines a general procedure for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

7-Aminoquinolin-4-ol

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

-

Prepare a Stock Solution: Dissolve 7-Aminoquinolin-4-ol in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

-

Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging buffer.

-

Imaging: a. Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. b. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Protocol 2: Fixation and Permeabilization for Co-localization Studies

This protocol is for fixed-cell imaging and can be adapted for co-staining with other fluorescent probes or antibodies.

Materials:

-

Stained cells (from Protocol 1)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 or Saponin in PBS (Permeabilization buffer)

-

Mounting medium with an antifade reagent

Procedure:

-

Fixation: a. After staining with 7-Aminoquinolin-4-ol (Protocol 1, step 3), remove the staining solution and wash once with PBS. b. Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature. c. Wash the cells three times with PBS.

-

Permeabilization (Optional, for intracellular antibody staining): a. Add permeabilization buffer to the fixed cells and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS.

-

Secondary Staining (Optional): a. Proceed with your standard immunofluorescence protocol for antibody staining.

-

Mounting: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the coverslips with nail polish.

-

Imaging: a. Image the slides using a fluorescence or confocal microscope.

Visualizations

Caption: Experimental workflow for cellular imaging with 7-Aminoquinolin-4-ol.

Caption: Hypothetical use of a 7-AQ-4-ol probe to image a signaling pathway.

Application Notes and Protocols: Aminoquinoline-Based Fluorescent Probes for Metal Ion Detection

Disclaimer: While the topic of interest is 7-Aminoquinolin-4-ol, a comprehensive search of the scientific literature did not yield specific data on its application as a fluorescent probe for metal ions. Therefore, these application notes utilize a well-documented analogue, N-(quinolin-8-yl)picolinamide (QPA) , a derivative of 8-aminoquinoline, to illustrate the principles and methodologies for using aminoquinoline-based compounds as fluorescent sensors for metal ions, particularly Zinc (Zn²⁺). The protocols and data presented are based on established research on QPA and similar 8-aminoquinoline derivatives and are intended to serve as a guide for researchers in the field.

Introduction

Aminoquinolines are a class of heterocyclic compounds that have garnered significant attention as fluorophores for the development of chemosensors. Their rigid structure and nitrogen-containing rings provide excellent coordination sites for metal ions. Upon binding to a specific metal ion, the photophysical properties of the aminoquinoline derivative can be significantly altered, leading to a measurable change in fluorescence intensity, which forms the basis of their sensing capabilities. This phenomenon, often a "turn-on" fluorescence response, is typically attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF).

This document provides an overview of the application of an 8-aminoquinoline derivative as a fluorescent probe for the detection of Zn²⁺, a biologically and environmentally important metal ion.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the representative 8-aminoquinoline-based probe, N-(quinolin-8-yl)picolinamide (QPA), for the detection of Zn²⁺.

| Parameter | Value | Metal Ion | Reference |

| Excitation Wavelength (λex) | 370 nm | Zn²⁺ | [1] |

| Emission Wavelength (λem) | 490 nm | Zn²⁺ | [1] |

| Detection Limit | 4.1 x 10⁻⁸ M | Zn²⁺ | [2] |

| Association Constant (Ka) | 4.9 x 10⁵ M⁻¹ | Zn²⁺ | [2] |

| Stoichiometry (Probe:Ion) | 1:1 | Zn²⁺ | [2] |

| Fluorescence Enhancement | ~32-fold | Zn²⁺ | [2] |

Signaling Pathway and Mechanism

The fluorescence "turn-on" response of many aminoquinoline-based probes upon binding to a metal ion like Zn²⁺ is often governed by the Chelation-Enhanced Fluorescence (CHEF) effect. In the unbound state, the fluorescence of the quinoline fluorophore can be quenched by photoinduced electron transfer (PET) from the electron-rich receptor part of the molecule. Upon coordination with the metal ion, the lone pair electrons of the coordinating atoms are engaged in bond formation, which lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor. This increased energy gap between the HOMO and the LUMO of the fluorophore inhibits the PET process, leading to a significant enhancement of the fluorescence emission.

Figure 1: Proposed signaling mechanism of an aminoquinoline-based fluorescent probe.

Experimental Protocols

Synthesis of a Representative Probe: N-(quinolin-8-yl)picolinamide (QPA)

This protocol describes a general method for the synthesis of N-(quinolin-8-yl)picolinamide.

Materials:

-

8-Aminoquinoline

-

Picolinoyl chloride hydrochloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Dissolve 8-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.

-

Slowly add picolinoyl chloride hydrochloride (1.1 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure N-(quinolin-8-yl)picolinamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Metal Ion Detection

This protocol outlines the general steps for using an aminoquinoline-based fluorescent probe for the detection of a target metal ion in an aqueous solution.

Materials:

-

Stock solution of the aminoquinoline probe (e.g., 1 mM in DMSO or ethanol)

-

Stock solutions of various metal ions (e.g., 10 mM in deionized water)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of the probe by diluting the stock solution in the buffer to the desired final concentration (e.g., 10 µM).

-

Place the probe solution in a quartz cuvette.

-

Record the initial fluorescence spectrum of the probe solution using the predetermined excitation wavelength.

-

To assess selectivity, add a specific amount (e.g., 2 equivalents) of different metal ion solutions to separate cuvettes containing the probe solution.

-

Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.

-

Record the fluorescence spectra of the probe in the presence of each metal ion. A significant increase in fluorescence intensity in the presence of a particular metal ion indicates selectivity.

-

For titration experiments, incrementally add small aliquots of the target metal ion stock solution to the cuvette containing the probe solution.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding stoichiometry and association constant.

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of a new fluorescent probe for metal ion detection.

References

Application Notes and Protocols for 7-Aminoquinolin-4-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinolin-4-ol is a heterocyclic aromatic compound belonging to the quinoline family. Its structure, featuring a reactive amino group at the 7-position and a hydroxyl group at the 4-position, presents a versatile scaffold for chemical modifications. While direct therapeutic applications of 7-Aminoquinolin-4-ol are not extensively documented, its potential as a key intermediate in the synthesis of medicinally active compounds is significant. The quinoline core is a well-established pharmacophore found in numerous approved drugs, particularly in the areas of infectious diseases and oncology.

A crucial aspect of 4-hydroxyquinolines is their existence in tautomeric equilibrium with the corresponding 4-quinolones.[1][2][3][4][5][6] In the case of 7-Aminoquinolin-4-ol, it can exist in equilibrium with 7-amino-1H-quinolin-4-one. This tautomerism can significantly influence the molecule's chemical reactivity and its interactions with biological targets. The predominant tautomeric form can be influenced by the solvent and the presence of other functional groups.[3][5]

These application notes will explore the potential of 7-Aminoquinolin-4-ol as a foundational structure for developing novel therapeutic agents, drawing upon the extensive research on 7-substituted quinoline derivatives.

I. Application as a Scaffold in Anticancer Drug Discovery

The 4-aminoquinoline scaffold is a prominent feature in a variety of anticancer agents.[7] Derivatives often function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. The amino group at the 7-position of 7-Aminoquinolin-4-ol provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity against various cancer-related targets.

A. Targeting Protein Kinases

Numerous 4-aminoquinazoline and 4-anilinoquinoline derivatives, which share structural similarities with derivatives of 7-aminoquinolin-4-ol, have been developed as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Src kinase, and Protein Kinase Novel 3 (PKN3).

A hypothetical workflow for utilizing 7-Aminoquinolin-4-ol in a kinase inhibitor discovery program is outlined below:

B. Quantitative Data for 7-Substituted Quinoline Analogs as Anticancer Agents

The following table summarizes the in vitro activity of various 7-substituted quinoline derivatives against cancer cell lines and kinases. While not directly derived from 7-aminoquinolin-4-ol, this data provides a strong rationale for its use as a scaffold.

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| 4-Anilinoquinoline | PKN3 | 14 nM | [8] |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 (in-cell) | 1.3 µM | [8] |

| 4-Aminoquinoline Derivative (3s) | MiaPaCa-2 cells | 0.6 nM | [9] |

| 4-Aminoquinoline Derivative (3s) | MDA-MB-231 cells | 53.3 nM | [9] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 cells | More potent than chloroquine | [7] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 cells | More potent than chloroquine | [7] |

C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of newly synthesized 7-substituted quinoline derivatives on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Synthesized quinoline compounds dissolved in DMSO (10 mM stock)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

II. Application as a Scaffold in Antimalarial Drug Discovery

The 4-aminoquinoline core is the cornerstone of several critical antimalarial drugs, including chloroquine.[10] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Modifications at the 7-position of the quinoline ring have been a successful strategy to overcome chloroquine resistance. 7-Aminoquinolin-4-ol provides a starting point for introducing novel substituents at this position.

A. Rationale for 7-Position Modification

Research has shown that introducing bulky and hydrophobic groups at the 7-position of the 4-aminoquinoline scaffold can restore activity against chloroquine-resistant malaria parasites.[10] These modifications are thought to interfere with the parasite's resistance mechanisms.

The diagram below illustrates a potential signaling pathway involved in the mechanism of action of 4-aminoquinoline antimalarials and how 7-substituted analogs may overcome resistance.

B. Quantitative Data for 7-Substituted 4-Aminoquinoline Analogs as Antimalarials

The following table presents the in vitro antimalarial activity of various 7-substituted 4-aminoquinoline analogs. This data underscores the potential of derivatives that could be synthesized from 7-aminoquinolin-4-ol.

| Compound Class | P. falciparum Strain | Activity (EC50) | Reference |

| 7-Phenoxy-4-aminoquinoline | W2 (multi-drug resistant) | Highly potent | [10] |

| 7-Biaryl-4-aminoquinoline | 3D7 (sensitive) | < 50 nM (for 21 compounds) | [10] |

| 7-Biaryl-4-aminoquinoline | K1 (resistant) | 20 nM and 31 nM (for 2 compounds) | [10] |

| TDR 58845 | W2 (resistant) | 5.52 - 89.8 nM | [11] |

| TDR 58846 | W2 (resistant) | 5.52 - 89.8 nM | [11] |

C. Experimental Protocol: Synthesis of a 7-Substituted 4-Aminoquinoline Analog